4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid
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Overview
Description
4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the aromatic amine: This step involves the reaction of 4-hydroxy-2-methylphenol with an appropriate amine under acidic conditions to form the corresponding aromatic amine.
Formation of the aliphatic amine: The next step involves the reaction of phenethylamine with a suitable carbonyl compound to form the aliphatic amine.
Coupling reaction: The final step involves coupling the aromatic amine with the aliphatic amine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulating signaling pathways: It can affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Interacting with receptors: It can bind to receptors on the cell surface, triggering downstream effects.
Comparison with Similar Compounds
4-((4-Hydroxy-2-methylphenyl)amino)-4-oxo-2-(phenethylamino)butanoic acid can be compared with other similar compounds, such as:
4-Hydroxy-2-methylphenylamine: This compound shares the aromatic amine structure but lacks the aliphatic component.
Phenethylamine derivatives: These compounds share the aliphatic amine structure but lack the aromatic component.
Quinones: These compounds are oxidized derivatives of aromatic amines and have different chemical properties.
The uniqueness of this compound lies in its combination of aromatic and aliphatic components, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-hydroxy-2-methylanilino)-4-oxo-2-(2-phenylethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-11-15(22)7-8-16(13)21-18(23)12-17(19(24)25)20-10-9-14-5-3-2-4-6-14/h2-8,11,17,20,22H,9-10,12H2,1H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXAQUXDYQDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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